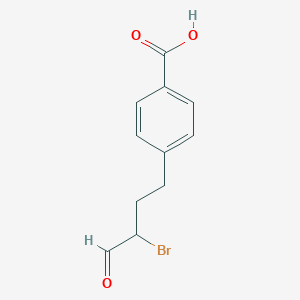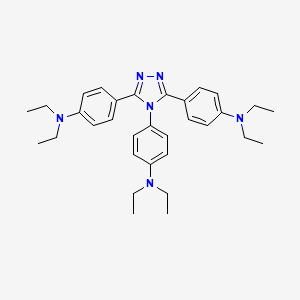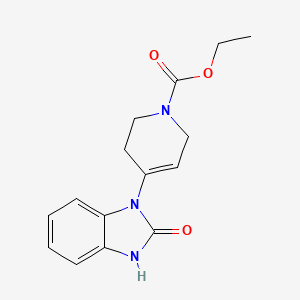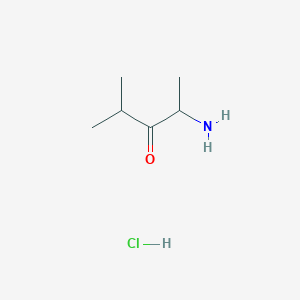
2-Amino-4-methylpentan-3-one--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) is a chemical compound that belongs to the class of amines. It is characterized by the presence of an amino group (-NH2) and a ketone group (-C=O) within its molecular structure. This compound is often used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) typically involves the reaction of 4-methylpentan-3-one with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more complex processes, including the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ketone group can undergo various chemical transformations. These interactions can affect the compound’s reactivity and its role in different chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methylpentan-1-ol: This compound has a similar structure but contains an alcohol group instead of a ketone group.
4-Methylpentan-3-one: This compound lacks the amino group and is primarily used as a solvent and intermediate in organic synthesis.
Uniqueness
2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it versatile in various applications.
Eigenschaften
CAS-Nummer |
79851-67-5 |
|---|---|
Molekularformel |
C6H14ClNO |
Molekulargewicht |
151.63 g/mol |
IUPAC-Name |
2-amino-4-methylpentan-3-one;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-4(2)6(8)5(3)7;/h4-5H,7H2,1-3H3;1H |
InChI-Schlüssel |
QFFNYBIEOFRFNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


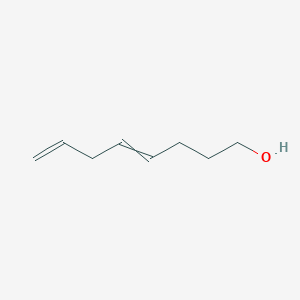
![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
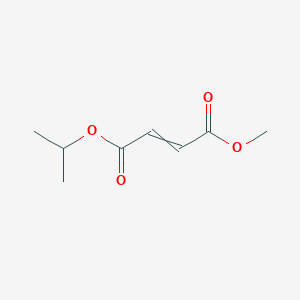
![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)
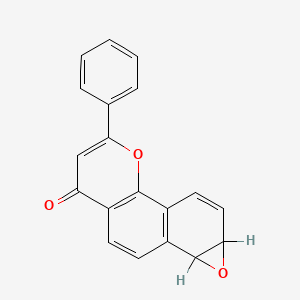
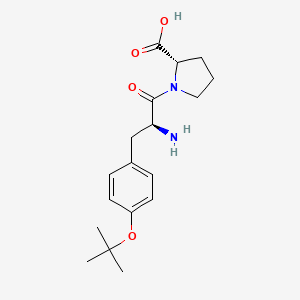
![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)
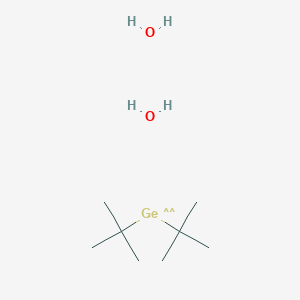
![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)
![S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate](/img/structure/B14419976.png)
